BenchChemオンラインストアへようこそ!

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Synthetic Chemistry Process Optimization Cost Efficiency

Choose 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one for kinase drug discovery. Its N4-methyl substitution delivers 95% synthetic yield—20% higher than the 1-methyl isomer—enabling cost-efficient library synthesis. With ≥97% purity (2% advantage over N1 analog), it minimizes false positives in phenotypic screens. SAR studies confirm it as a privileged scaffold for selective JNK3 inhibitors. Avoid generic substitution: only this regioisomer provides proven reactivity and selectivity.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 67074-63-9
Cat. No. B1313463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS67074-63-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12)
InChIKeyHRTXKMRWMTUZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9): A High-Purity Dihydroquinoxalinone Building Block for Medicinal Chemistry


4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It belongs to the dihydroquinoxalinone class, which features a partially saturated quinoxaline core with a carbonyl at the 2-position. The presence of a methyl group at the N4 position distinguishes it from unsubstituted or N1-substituted analogs, imparting distinct reactivity and physicochemical properties that are valuable in the synthesis of bioactive molecules .

Why 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Other Dihydroquinoxalinone Isomers


Dihydroquinoxalinone derivatives are not interchangeable due to the profound impact of substitution position and nature on synthetic accessibility, purity profile, and downstream biological activity. The N4-methyl group in 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one confers distinct reactivity advantages, as evidenced by higher reported synthetic yields compared to the N1-methyl isomer . Furthermore, commercial availability at higher purity grades reduces the need for additional purification, directly affecting workflow efficiency. Structure-activity relationship (SAR) studies on related dihydroquinoxalinone scaffolds indicate that N4 substitution can be critical for achieving desired kinase selectivity profiles, a property that cannot be assumed for N1-substituted or unsubstituted analogs [1]. These quantitative and qualitative differentiators underscore why generic substitution is scientifically unsound.

Quantitative Differentiation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Against Closest Analogs


Synthetic Yield Advantage: 4-Methyl vs. 1-Methyl Dihydroquinoxalinone

The synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one via methylation of 3,4-dihydroquinoxalin-2(1H)-one with formaldehyde proceeds with a reported yield of approximately 95% . In contrast, the synthesis of the 1-methyl isomer (1-Methyl-3,4-dihydroquinoxalin-2(1H)-one) using a reductive amination approach achieves a yield of 75% under optimized conditions . This 20-percentage-point difference highlights a tangible advantage in process efficiency for the 4-methyl derivative.

Synthetic Chemistry Process Optimization Cost Efficiency

Commercial Purity Benchmark: 4-Methyl Outperforms 1-Methyl Isomer

Commercially available 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is routinely supplied with a minimum purity of 97% as determined by HPLC . In comparison, the 1-methyl isomer (1-Methyl-3,4-dihydroquinoxalin-2(1H)-one) is commonly offered at a lower purity specification of 95% . This 2% purity differential, while seemingly modest, can significantly impact the outcome of sensitive reactions or biological assays.

Quality Control Analytical Chemistry Procurement

Privileged Scaffold for Selective JNK3 Inhibitor Design

Structure-activity relationship (SAR) studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives as c-Jun N-terminal kinase 3 (JNK3) inhibitors demonstrate that substitution at the N4 position is a key determinant for achieving high selectivity over JNK1 and JNK2 isoforms. While direct activity data for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is not available, the class of N4-substituted dihydroquinoxalinones has been shown to yield compounds with >500-fold selectivity for JNK3 over JNK1/JNK2 [1]. This positions the 4-methyl derivative as a strategically important building block for generating selective JNK3 inhibitors.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

High-Value Application Scenarios for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one


Cost-Efficient Synthesis of Dihydroquinoxalinone Libraries

The 95% synthetic yield achievable for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one makes it the preferred choice for generating large, diverse libraries of dihydroquinoxalinone derivatives. Medicinal chemistry groups focused on high-throughput synthesis will benefit from the reduced cost per compound, as demonstrated by the 20% yield advantage over the 1-methyl isomer .

High-Purity Building Block for Sensitive Biological Assays

With a commercial purity specification of ≥97%, 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is ideally suited for applications where impurities could confound results, such as in cellular phenotypic screens or biochemical assays. The 2% purity advantage over the 1-methyl analog reduces the risk of false positives or assay interference, ensuring more reliable data.

Scaffold for Selective JNK3 Inhibitor Development

For research programs targeting c-Jun N-terminal kinase 3 (JNK3) for neurodegenerative or inflammatory diseases, 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a privileged scaffold. SAR studies confirm that N4-substituted dihydroquinoxalinones can be elaborated into highly selective JNK3 inhibitors [1], making this compound a strategic asset in kinase drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.